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Compound of Interest

Compound Name: Lxw7 (tfa)

Cat. No.: B8107680

Get Quote

Dual-Mode Modulation of Integrin for Inhibition and
Targeted Delivery
Introduction
Lxw7 (Sequence: c-GRGDdvc) is a cyclic octapeptide designed to target integrin

with high affinity (

nM) and specificity. Unlike linear RGD peptides, Lxw7 utilizes a "bowl-like" conformation
stabilized by a disulfide bond and D-amino acids (D-Val, D-Cys), making it highly resistant to
proteolysis and specific for the

isoform over

or

.

In angiogenesis studies, Lxw7 (TFA salt) serves two distinct, context-dependent functions:
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Soluble Antagonist: When added to culture media, it competes with extracellular matrix

(ECM) proteins, inhibiting endothelial cell (EC) adhesion and tube formation.

Immobilized Agonist/Targeting Agent: When coated on scaffolds or conjugated to

nanoparticles, it recruits Endothelial Progenitor Cells (EPCs), activates VEGFR2/ERK1/2

signaling, and promotes vascularization.

This guide focuses on the Trifluoroacetate (TFA) salt form, the standard synthetic preparation,

and provides protocols for Tube Formation Inhibition (drug screening) and Targeted Imaging

(delivery).

Compound Properties & Handling
The TFA counterion is a byproduct of solid-phase peptide synthesis. While stable, it is acidic.

Improper handling can cause non-specific cytotoxicity in cell-based assays.

Property Specification

Sequence
Cyclo(Gly-Arg-Gly-Asp-D-Val-Cys) (Disulfide

bridge: Cys-Cys)

Molecular Weight
~800–900 Da (varies slightly by salt

stoichiometry)

Salt Form Trifluoroacetate (TFA)

Solubility
Soluble in water (>5 mg/mL). If precipitation

occurs, use 5-10% DMSO.

Storage
Powder: -20°C (desiccated). Stock Solution:

-80°C (avoid freeze-thaw).

Critical Reconstitution Protocol (TFA Neutralization)
Stock Preparation: Dissolve Lxw7-TFA powder in sterile DMSO to a concentration of 10 mM.

This minimizes hydrolysis and allows for high-concentration storage.

Working Solution: Dilute the stock into culture media (e.g., EGM-2).
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pH Check: For concentrations

, check the pH of the media. If acidic (yellowing of phenol red), buffer with 1M HEPES (pH
7.4) or neutralize with equimolar NaOH.

Why? Unbuffered TFA can lower media pH to <7.0, causing cell detachment that mimics

anti-angiogenic activity (false positive).

Mechanism of Action
The biological effect of Lxw7 is dictated by its presentation state (Soluble vs. Immobilized).
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Figure 1: Context-dependent signaling of Lxw7. Soluble peptide acts as a competitive inhibitor,

while immobilized peptide acts as an adhesive agonist.

Protocol A: HUVEC Tube Formation Inhibition Assay
Application: Screening Lxw7 as an anti-angiogenic agent or competitive inhibitor.

Materials
Cells: HUVECs (Passage 2–5).[1]

Matrix: Growth Factor Reduced (GFR) Matrigel (or BME).
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Media: EGM-2 (Lonza) or equivalent endothelial growth medium.

Reagent: Lxw7-TFA (10 mM Stock in DMSO).

Control: Cilengitide (Positive Control) or Scrambled Peptide (Negative Control).

Step-by-Step Methodology
Matrigel Coating (Day 0):

Thaw Matrigel overnight on ice at 4°C.

Using pre-chilled pipette tips, add 50 µL of Matrigel per well of a 96-well plate.

Critical: Avoid air bubbles.[1]

Incubate at 37°C for 30–60 minutes to polymerize.

Cell Preparation:

Harvest HUVECs using Accutase (gentler than Trypsin) to preserve surface integrins.

Resuspend in EGM-2 at 2 × 10⁵ cells/mL.

Peptide Treatment:

Prepare 2X concentrations of Lxw7 in EGM-2.

Dose Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

Mix 100 µL of cell suspension with 100 µL of 2X peptide solution (Final cell density: 1 ×

10⁵ cells/mL).

Self-Validation Step: Incubate cells with peptide for 15 mins at 37°C in a tube before

plating. This ensures receptor blockade prior to ECM contact.

Plating:

Gently add 100 µL of the Cell+Peptide mix onto the polymerized Matrigel.
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Include controls: DMSO vehicle only, No Matrigel (negative), VEGF only (positive).

Incubation & Imaging:

Incubate at 37°C, 5% CO₂ for 4–8 hours. (Do not exceed 12h as tubes collapse).

Stain with Calcein AM (2 µg/mL) for 30 mins for viable tube visualization.

Image using an inverted fluorescence microscope (4x or 10x objective).

Quantification:

Analyze using ImageJ (Angiogenesis Analyzer plugin).

Key Metrics: Total Tube Length, Number of Junctions, Number of Meshes.

Protocol B: Targeted Imaging of Neovasculature
Application: Validating Lxw7 specificity for angiogenic vessels (Targeting).

Materials
Probe: Biotinylated-Lxw7 (Bio-Lxw7).

Detection: Streptavidin-Fluorophore (e.g., SA-Alexa488).

Model: Pre-formed HUVEC tubes (from Protocol A, Control wells).

Step-by-Step Methodology
Tube Formation: Allow HUVECs to form tubes on Matrigel for 6 hours (no inhibitor).

Fixation (Optional but recommended for staining):

Wash gently with warm DPBS (with Ca²⁺/Mg²⁺).

Fix with 4% Paraformaldehyde (PFA) for 15 mins at RT.

Blocking:
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Block with 1% BSA in PBS for 30 mins.

Targeting:

Incubate with Bio-Lxw7 (1–5 µM) in PBS/BSA for 1 hour at RT.

Control: Co-incubate with 100-fold excess non-biotinylated Lxw7 to prove specificity

(Competitive Blockade).

Detection:

Wash 3x with PBS.

Incubate with Streptavidin-Alexa488 (1:500) for 45 mins.

Counterstain nuclei with DAPI.

Analysis:

Confocal microscopy. Lxw7 should localize specifically to the cell membrane of endothelial

cells forming the tube networks, particularly at focal adhesions.

Experimental Workflow Visualization
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Figure 2: Integrated workflow for Lxw7 inhibition and targeting assays.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Yellow Media upon Peptide

Addition
Acidic pH from TFA salt.

Add 1M HEPES (pH 7.4) to the

stock or media until phenol red

returns to pink/red.

Cell Detachment (Non-

Specific)

High peptide concentration

toxicity.

Titrate dose. Ensure DMSO <

0.5%. Verify pH.

No Inhibition Observed Integrin redundancy.

HUVECs also express

. Lxw7 is specific for

.[2][3][4][5] Combine with

blocker if total inhibition is

needed.

Precipitation in Media Hydrophobic aggregation.

Dissolve stock in 100% DMSO

first, then dilute rapidly into

vortexing media.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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